

IM21.7c for targeted delivery to lungs and spleen

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Compound of Interest

Compound Name: **IM21.7c**

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An In-depth Technical Guide to **IM21.7c** for Targeted Delivery to Lungs and Spleen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **IM21.7c**, a novel cationic lipid, for the targeted delivery of mRNA to the lungs and spleen. By leveraging a unique imidazolium-based head, Lipid-Nanoparticles (LNPs) formulated with **IM21.7c** exhibit a distinct biodistribution profile, shifting away from hepatic accumulation towards pulmonary and splenic tissues. This guide details the quantitative data, experimental protocols, and underlying mechanisms associated with **IM21.7c**-mediated delivery.

Introduction to **IM21.7c**

IM21.7c, also known as LipidBrick® **IM21.7c**, is a cationic lipid developed for the formulation of LNPs for therapeutic applications.^{[1][2][3][4][5]} Its structure features an imidazolium polar head, which imparts a net positive charge to the LNPs.^{[6][7]} This positive surface charge is a key determinant of the altered in vivo biodistribution, favoring accumulation in the lungs and spleen over the liver, a common destination for conventional ionizable lipid-based LNPs.^{[3][6][7]}

IM21.7c is a component of the in vivo-jetRNA®+ transfection reagent and has been successfully used for the delivery of various nucleic acids, including mRNA.^[5]

Quantitative Data

The physicochemical properties and in vivo biodistribution of LNPs formulated with **IM21.7c** have been characterized, demonstrating their suitability for targeted delivery.

Physicochemical Properties of IM21.7c-LNPs

LNPs formulated with **IM21.7c** exhibit consistent and favorable physicochemical characteristics for in vivo applications.

Property	Value	Reference
Size (Diameter)	< 100 nm	[6] [8]
Zeta Potential	Positive	[6] [7]
Encapsulation Efficiency	High	[6] [8]
mRNA Protection	Protects mRNA from degradation	[6] [8]
Release Kinetics	Sustained release	[6] [8]

In Vivo Biodistribution of IM21.7c-LNPs

Studies have demonstrated a significant shift in biodistribution with **IM21.7c**-LNPs, with a pronounced targeting effect towards the lungs.

Organ	Reporter Protein Expression	Reference
Lungs	> 95% of total expression	[6] [7]
Spleen	Distribution observed	[6] [7]
Liver	Very little accumulation	[6] [7]

Experimental Protocols

The following is a detailed methodology for the formulation of **IM21.7c**-LNPs and their subsequent in vivo evaluation.

LNP Formulation Protocol

This protocol is adapted from the manufacturer's guidelines for the preparation of **IM21.7c**-LNPs using a microfluidic-based system.

Materials:

- LipidBrick® **IM21.7c**
- Helper Lipid (e.g., DOPE, DSPC)
- Cholesterol
- PEG-lipid (e.g., DMG-PEG2k)
- mRNA in an appropriate buffer (e.g., 10 mM Sodium Acetate, pH 4.0)
- Ethanol
- Microfluidic mixing device (e.g., NanoAssemblr™)
- Dialysis or purification system (e.g., Amicon® or Vivaspin® centrifugal filter units)

Procedure:

- Lipid Stock Preparation: Dissolve **IM21.7c**, helper lipid, cholesterol, and PEG-lipid in ethanol to their desired stock concentrations.
- Lipid Mixture Formulation: Combine the lipid stock solutions in the desired molar ratios. An exemplary five-component formulation might include **IM21.7c**, an ionizable lipid, a helper lipid, cholesterol, and a PEG-lipid.
- mRNA Solution Preparation: Dilute the mRNA to the target concentration in the chosen aqueous buffer.
- Microfluidic Mixing: Set the microfluidic device to the desired flow rate (e.g., 10 mL/min) and volumetric ratio of the lipid-ethanol solution to the mRNA-aqueous solution (e.g., 1:3).
- LNP Formation: Inject the lipid mixture and the mRNA solution into the respective inlets of the microfluidic cartridge to initiate the self-assembly of the LNPs.

- Purification: Remove the ethanol and concentrate the LNP solution using a suitable dialysis or centrifugal filtration method.
- Sterile Filtration: Pass the final LNP formulation through a sterile filter (e.g., 0.22 μ m) for in vivo applications.

In Vivo Evaluation of LNP Biodistribution

Animal Model:

- Typically, BALB/c or C57BL/6 mice are used.

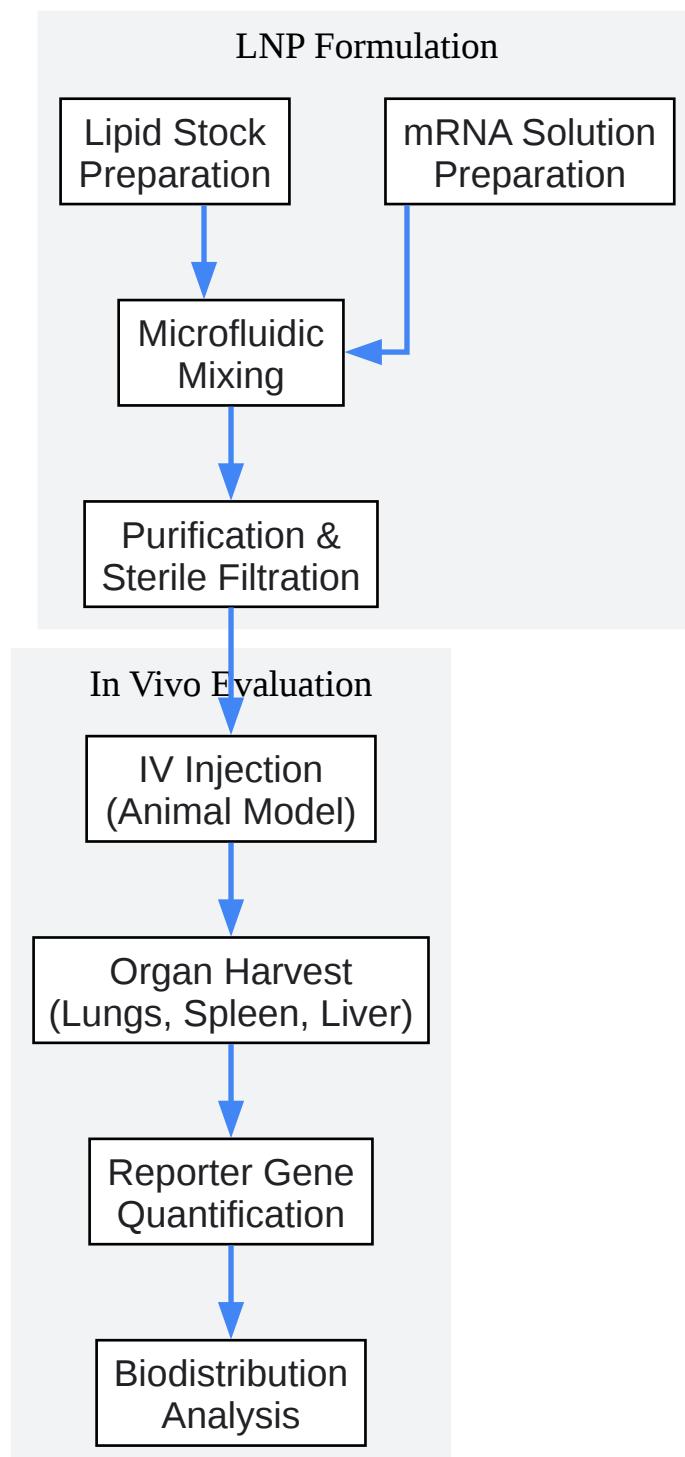
Procedure:

- Administration: Administer the **IM21.7c**-LNP formulation intravenously (e.g., via tail vein injection). The dosage will depend on the specific mRNA and experimental design.
- Monitoring: At a predetermined time point post-injection (e.g., 6, 24, or 48 hours), euthanize the animals.
- Organ Harvest: Perfuse the animals with saline and harvest the organs of interest (lungs, spleen, liver, heart, kidneys).
- Quantification of Reporter Gene Expression: If a reporter mRNA (e.g., Luciferase or GFP) was used, homogenize the tissues and measure the reporter protein activity using a suitable assay (e.g., luciferase assay, fluorescence microscopy).
- Data Analysis: Express the data as the amount of reporter protein per gram of tissue or as a percentage of the total expression across all organs.

Signaling Pathways and Mechanisms of Action

The targeted delivery and subsequent transfection mediated by **IM21.7c**-LNPs are governed by their physicochemical properties, leading to specific biological interactions.

Experimental Workflow for LNP Formulation and In Vivo Testing



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Caption: Workflow for **IM21.7c**-LNP formulation and in vivo biodistribution analysis.

Cellular Uptake and Endosomal Escape Pathway

The positive charge of **IM21.7c**-LNPs is believed to facilitate their interaction with negatively charged cell membranes, leading to cellular uptake via endocytosis.^{[9][10]} Once inside the endosome, the "proton sponge" effect of the imidazolium head group, coupled with the interaction of the cationic lipid with anionic lipids in the endosomal membrane, is thought to induce endosomal membrane destabilization.^[11] This leads to the release of the mRNA cargo into the cytoplasm, where it can be translated into the protein of interest.^{[9][10]}

Caption: Proposed mechanism of cellular uptake and endosomal escape of **IM21.7c**-LNPs.

Conclusion

IM21.7c represents a significant advancement in lipid nanoparticle technology, offering a viable strategy for targeted mRNA delivery to the lungs and spleen. The unique properties conferred by its cationic imidazolium head group lead to a favorable biodistribution profile, minimizing off-target effects in the liver. The robust and reproducible formulation process, combined with the high efficiency of *in vivo* transfection, makes **IM21.7c** a promising tool for the development of novel mRNA-based therapies for a range of diseases affecting the pulmonary and immune systems. Further research into the specific protein corona interactions and the precise molecular mechanisms of endosomal escape will continue to refine and optimize the application of this innovative delivery platform.

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